molecular formula C8H8N4 B2759307 1-(Pyridin-4-yl)-1H-imidazol-2-amine CAS No. 1256803-78-7

1-(Pyridin-4-yl)-1H-imidazol-2-amine

Cat. No.: B2759307
CAS No.: 1256803-78-7
M. Wt: 160.18
InChI Key: GXJPWSHAXPSBRL-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)-1H-imidazol-2-amine is a heterocyclic compound that features both a pyridine ring and an imidazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen-containing rings in its structure imparts unique chemical properties that make it a valuable target for synthetic and application-oriented research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-yl)-1H-imidazol-2-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-aminopyridine and glyoxal in the presence of an acid catalyst can yield the desired imidazole derivative. Another method involves the use of 4-pyridinecarboxaldehyde and 1,2-diaminoethane under oxidative conditions to form the imidazole ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-yl)-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides, which can further participate in various chemical transformations.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like sodium hydride and potassium tert-butoxide.

Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted imidazole and pyridine compounds.

Scientific Research Applications

1-(Pyridin-4-yl)-1H-imidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the development of advanced materials, including polymers and catalysts.

Comparison with Similar Compounds

  • 1-(Pyridin-2-yl)-1H-imidazol-2-amine
  • 1-(Pyridin-3-yl)-1H-imidazol-2-amine
  • 1-(Pyridin-4-yl)-1H-imidazol-4-amine

Uniqueness: 1-(Pyridin-4-yl)-1H-imidazol-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the pyridine ring relative to the imidazole ring can significantly impact the compound’s interaction with molecular targets, making it distinct from its isomers and analogs.

Properties

IUPAC Name

1-pyridin-4-ylimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-8-11-5-6-12(8)7-1-3-10-4-2-7/h1-6H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJPWSHAXPSBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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